![molecular formula C10H19FN2O2S B14115847 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is a chemical compound with the molecular formula C10H19FN2O2S and a molecular weight of 250.33 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl fluoride group, and an imine linkage. It is used in various scientific research applications due to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under controlled conditions. The specific synthetic route may vary, but a common method includes:
Starting Materials: Piperidine, sulfonyl fluoride, and 3-methylbutylideneamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction temperature is typically maintained between 0°C and room temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Quality Control: Analytical methods such as NMR, HPLC, and MS are used to verify the chemical structure and purity of the final product.
化学反応の分析
Types of Reactions
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as ammonia, ethanol, or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride has several scientific research applications, including:
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The imine linkage may also play a role in binding to specific molecular targets, affecting their function and activity .
類似化合物との比較
Similar Compounds
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl bromide: Similar structure but with a sulfonyl bromide group.
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl iodide: Similar structure but with a sulfonyl iodide group.
Uniqueness
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity and stability compared to other halogenated sulfonyl derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
特性
分子式 |
C10H19FN2O2S |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
4-(3-methylbutylideneamino)piperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H19FN2O2S/c1-9(2)3-6-12-10-4-7-13(8-5-10)16(11,14)15/h6,9-10H,3-5,7-8H2,1-2H3 |
InChIキー |
BVNGCHDGSNAXLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC=NC1CCN(CC1)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


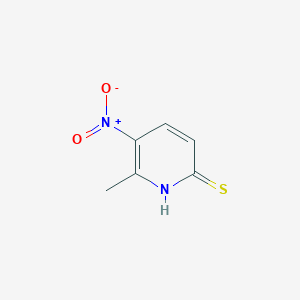


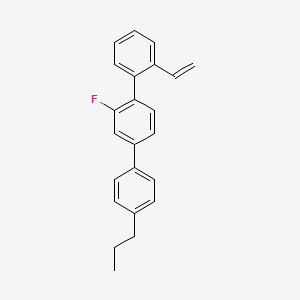
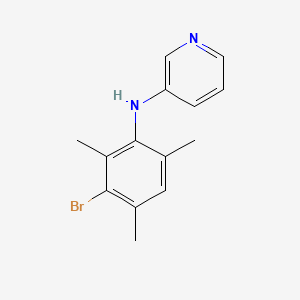
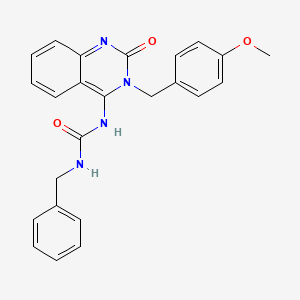


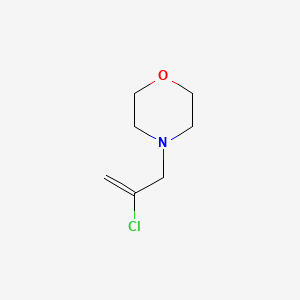
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
